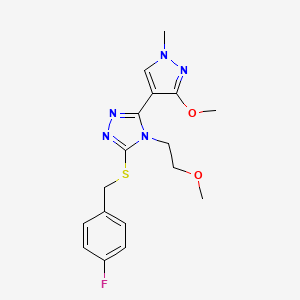
3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C17H20FN5O2S and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is a novel compound with significant potential in medicinal chemistry. Its unique structure combines a triazole moiety with pyrazole and thioether functionalities, which are known to exhibit various biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is C17H20FN5O2S with a molecular weight of approximately 377.4 g/mol. Its structure includes a 4-fluorobenzyl thio group and a methoxyethyl substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀FN₅O₂S |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1014094-78-0 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The triazole ring is known for its role in inhibiting enzymes such as cytochrome P450 and other oxidoreductases, which can affect drug metabolism and cellular responses.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.
- Receptor Modulation : It could act on receptors involved in pain and inflammatory pathways, similar to other pyrazole derivatives.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections summarize notable findings related to the biological effects of this compound:
Anticancer Activity
Studies have shown that triazoles and pyrazoles can exhibit anticancer properties through various mechanisms:
- Cell Cycle Arrest : Compounds similar to this one have been reported to induce cell cycle arrest in cancer cells, leading to decreased proliferation.
- Apoptosis Induction : They may also promote apoptosis in tumor cells by activating intrinsic apoptotic pathways.
Anti-inflammatory Effects
Compounds containing pyrazole and triazole moieties have demonstrated anti-inflammatory properties:
- Cytokine Inhibition : They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Pain Relief : Their analgesic effects have been noted in various animal models, comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds showed up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs .
- Triazole Research : Research involving mercapto-substituted 1,2,4-triazoles indicated significant anticancer effects against various cell lines, suggesting that modifications could enhance efficacy against specific cancers .
- Antimicrobial Activity : Similar compounds have been evaluated for their antibacterial properties against strains like E. coli and Staphylococcus aureus, showing promising results that warrant further investigation .
属性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2S/c1-22-10-14(16(21-22)25-3)15-19-20-17(23(15)8-9-24-2)26-11-12-4-6-13(18)7-5-12/h4-7,10H,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEXEMRIZZKIAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














